Tetraphenoxysilane
Overview
Description
It is a white powder or light pink chunky solid that is insoluble in water . This compound is primarily used in the synthesis of other organosilicon compounds and has various applications in scientific research and industry.
Scientific Research Applications
Tetraphenoxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Safety and Hazards
Mechanism of Action
Target of Action
It’s often used as a precursor or intermediate in the synthesis of other compounds .
Pharmacokinetics
Given its chemical structure, it’s reasonable to assume that its bioavailability and pharmacokinetics would be influenced by factors such as its solubility, stability, and the presence of any functional groups that might interact with biological systems .
Action Environment
The action, efficacy, and stability of Tetraphenoxysilane can be influenced by various environmental factors. For instance, its reactivity may change depending on the presence of other substances, temperature, and pH . .
Preparation Methods
Tetraphenoxysilane can be synthesized through the reaction of phenol with silicon tetrachloride. The reaction typically proceeds as follows:
4C6H5OH+SiCl4→(C6H5O)4Si+4HCl
This reaction requires anhydrous conditions and is usually carried out in the presence of a base to neutralize the hydrochloric acid produced . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Tetraphenoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of phenol and silicic acid.
Oxidation: Incompatible with strong oxidizers, which can lead to the formation of silicon oxide and other by-products.
Substitution: Can undergo substitution reactions where the phenoxy groups are replaced by other functional groups
Common reagents used in these reactions include water, strong oxidizers, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Tetraphenoxysilane can be compared with other similar compounds such as:
Tetramethoxysilane: Used in the synthesis of alkali-free growth media for crystal growth.
Tetrabutyl orthosilicate: Commonly used in the production of silica-based materials.
Tetraphenyl orthosilicate: Similar in structure and used in similar applications
This compound is unique due to its specific phenoxy groups, which impart distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
IUPAC Name |
tetraphenyl silicate | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSSRLDGACTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4Si | |
Record name | TETRAPHENOXYSILANE | |
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DSSTOX Substance ID |
DTXSID0026129 | |
Record name | Tetraphenoxysilane | |
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Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
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Physical Description |
Tetraphenoxysilane appears as white powder or light pink chunky solid. (NTP, 1992) | |
Record name | TETRAPHENOXYSILANE | |
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Boiling Point |
784 °F at 760 mmHg (NTP, 1992) | |
Record name | TETRAPHENOXYSILANE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | TETRAPHENOXYSILANE | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | TETRAPHENOXYSILANE | |
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Density |
1.141 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | TETRAPHENOXYSILANE | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
Record name | TETRAPHENOXYSILANE | |
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Vapor Pressure |
0.975 mmHg (NTP, 1992) | |
Record name | TETRAPHENOXYSILANE | |
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CAS No. |
1174-72-7 | |
Record name | TETRAPHENOXYSILANE | |
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Record name | Tetraphenoxysilane | |
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Record name | Tetraphenoxysilane | |
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Record name | Silicic acid (H4SiO4), tetraphenyl ester | |
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Record name | Tetraphenoxysilane | |
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Record name | Tetraphenyl orthosilicate | |
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Record name | TETRAPHENOXYSILANE | |
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Melting Point |
118 to 120 °F (NTP, 1992) | |
Record name | TETRAPHENOXYSILANE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Tetraphenoxysilane impact its hydrolysis rate?
A2: The structure of tetraaryloxy- and alkoxysilanes significantly affects their hydrolysis rates. [] this compound, with its four phenoxy groups, exhibits a rapid hydrolysis rate. In contrast, tetra(2-ethylhexoxy)silane hydrolyzes at a slower rate. Branched tetrapentoxysilanes demonstrate even slower hydrolysis rates. [] This suggests that steric hindrance imposed by bulky substituents like 2-ethylhexyl and branched pentoxy groups likely hinders the approach of water molecules, thereby slowing down the hydrolysis process.
Q2: Can this compound be used to create protective coatings, and if so, how?
A3: Yes, this compound can be copolymerized with p,p(1)-biphenol to create resins suitable for protective coatings. [] These resins are advantageous because they are highly crosslinked and entirely aromatic, resulting in robust material properties. The synthesis involves applying a prepolymer of this compound and p,p(1)-biphenol onto the desired substrate. Subsequent heat treatment triggers copolymerization, forming the polyaryloxysilane structure in situ. [] This approach is particularly beneficial for coating metals, ceramics, glass, and other materials that can withstand the high curing temperatures required for this process. []
Q3: Are there any alternative synthesis routes for compounds related to this compound?
A4: While the provided research doesn't delve into alternative synthesis routes for this compound itself, it explores the reaction of sodium with phenoxybromosilanes. [] This study aimed to find parallels with the reactions of phenoxychlorosilanes. Interestingly, the products obtained differed from those observed in the phenoxychlorosilane reactions. [] Instead of yielding similar compounds, reacting phenoxybromosilanes with sodium produced this compound, sodium bromide, free silicon, sodium phenolate, and compounds containing Si-Si bonds. [] This discrepancy led to the proposition of a new reaction mechanism for this specific reaction. [] Furthermore, the research describes a novel analytical method for simultaneously determining all components within the insoluble residue of this reaction, showcasing an advancement in analytical techniques for this chemical family. []
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